NF-κB Control

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factor protein complexes that control the transcription of DNA, cytokine production, and cell survival . NF-κB is found in almost all animal cell types and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, oxidized LDL, and bacterial or viral antigens . Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Synthesis Analysis

The activation of NF-κB transcription factors is a central pathway for the reprogramming of gene expression in response to inflammatory but also homeostatic cues . Genetic mouse models have revealed essential functions for NF-κB transcription factors in modulating Treg development and function .

Molecular Structure Analysis

All proteins of the NF-κB family share a Rel homology domain in their N-terminus . A subfamily of NF-κB proteins, including RelA, RelB, and c-Rel, have a transactivation domain in their C-termini . In contrast, the NF-κB1 and NF-κB2 proteins are synthesized as large precursors, p105 and p100, which undergo processing to generate the mature p50 and p52 subunits, respectively .

Chemical Reactions Analysis

The classic “canonical” NF-κB complex is a heterodimer of p50 and RelA . NF-κB waits for activation in the cytosol, complexed with the inhibitory protein IκBα . Various extracellular signals can enter the cell via membrane receptors and activate the enzyme IκB kinase (IKK) . IKK, in turn, phosphorylates the IκBα protein, which results in ubiquitination, dissociation of IκBα from NF-κB, and eventual degradation of IκBα by the proteasome .

Physical And Chemical Properties Analysis

NF-κB is a dimeric, ubiquitously expressed and evolutionary conserved transcription factor . It controls a wide variety of transcriptional processes in innate and adaptive immune responses . Live cell imaging in single cells showed that the canonical activation of NF-κB upon stimulus is very dynamic, including oscillations of its nuclear localization with a period close to 1.5 hours .

Mécanisme D'action

The activated NF-κB is then translocated into the nucleus where it binds to specific sequences of DNA called response elements (RE) . The DNA/NF-κB complex then recruits other proteins such as coactivators and RNA polymerase, which transcribe downstream DNA into mRNA . In turn, mRNA is translated into protein, resulting in a change of cell function .

Safety and Hazards

Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development . The administration of anti-PD1 and anti-CTLA4 antibodies has been associated with adverse inflammatory responses similar to autoimmune diseases .

Propriétés

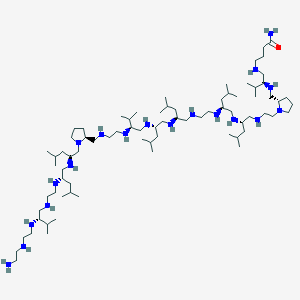

InChI |

InChI=1S/C77H162N19O/c1-57(2)40-66(46-82-29-32-86-68(42-59(5)6)48-90-67(41-58(3)4)47-85-36-39-95-37-20-23-73(95)52-94-75(64(15)16)54-81-26-19-24-77(79)97)91-50-70(44-61(9)10)93-55-76(65(17)18)89-35-31-83-51-72-22-21-38-96(72)56-71(45-62(11)12)92-49-69(43-60(7)8)87-33-30-84-53-74(63(13)14)88-34-28-80-27-25-78/h25-26,28-31,36,57-76,80-94H,19-24,27,32-35,37-56,78H2,1-18H3,(H2,79,97)/t66-,67-,68-,69-,70-,71-,72-,73-,74+,75+,76+/m0/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUELLQSPVQVCRZ-RHMZNIDRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN[CH]CNC(CC(C)C)CNC(CC(C)C)CN[CH]CN1CCCC1CNC(CN[CH]CCC(=O)N)C(C)C)NCC(CC(C)C)NCC(C(C)C)NC[CH]NCC2CCCN2CC(CC(C)C)NCC(CC(C)C)NC[CH]NCC(C(C)C)NC[CH]NC[CH]N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CN[CH]CN[C@@H](CC(C)C)CN[C@@H](CC(C)C)CN[CH]CN1CCC[C@H]1CN[C@H](CN[CH]CCC(=O)N)C(C)C)NC[C@H](CC(C)C)NC[C@H](C(C)C)NC[CH]NC[C@@H]2CCCN2C[C@H](CC(C)C)NC[C@H](CC(C)C)NC[CH]NC[C@H](C(C)C)NC[CH]NC[CH]N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H162N19O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1370.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.